Isopropyl 4-bromo-3-methylbenzoate
Description
Synthesis of Precursor: 4-bromo-3-methylbenzoic acid
Two primary methods are recognized for the synthesis of 4-bromo-3-methylbenzoic acid.
Method A: Electrophilic Aromatic Substitution
This approach involves the direct bromination of 3-methylbenzoic acid. The methyl and carboxylic acid groups on the benzene (B151609) ring direct the incoming electrophile (bromine). The methyl group is an activating, ortho-para director, while the carboxylic acid group is a deactivating, meta-director. The position para to the activating methyl group (and meta to the deactivating carboxylic acid group) is the most favorable site for substitution.
A typical procedure involves reacting 3-methylbenzoic acid with a brominating agent, often bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), within a suitable solvent such as acetic acid. The reaction is generally heated to ensure a reasonable reaction rate.
Method B: Sandmeyer Reaction
An alternative route begins with 4-amino-3-methylbenzoic acid. chemicalbook.com This method involves the conversion of the amino group into a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst. chemicalbook.com
The process unfolds in distinct steps:
Diazotization: 4-amino-3-methylbenzoic acid is suspended in an aqueous solution of hydrobromic acid (HBr) and cooled to a low temperature (typically -2 to 0 °C). chemicalbook.com
A solution of sodium nitrite (B80452) (NaNO₂) is added slowly, converting the primary amino group into a diazonium bromide salt. chemicalbook.com
Sandmeyer Reaction: The cold diazonium salt solution is then added to a suspension of copper(I) bromide (CuBr), which catalyzes the replacement of the diazonium group with bromine, yielding the final product, 4-bromo-3-methylbenzoic acid. chemicalbook.com The solid product is then filtered and purified. chemicalbook.com
A third, less common method includes the hydrolysis of 4-bromo-3-methylbenzonitrile (B1271910) to yield the carboxylic acid. ottokemi.com
Table 1: Comparison of Synthetic Routes to 4-bromo-3-methylbenzoic acid
| Method | Starting Material | Key Reagents | General Yield | Notes |
|---|---|---|---|---|
| Electrophilic Bromination | 3-methylbenzoic acid | Br₂, FeBr₃, Acetic Acid | 78-82% | A direct method based on electrophilic substitution. |
Esterification to Isopropyl 4-bromo-3-methylbenzoate
Once 4-bromo-3-methylbenzoic acid is obtained, the final step is its conversion to the isopropyl ester. This is typically achieved through Fischer esterification. The process involves reacting the carboxylic acid with an excess of isopropanol (B130326) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). google.com The mixture is heated under reflux to drive the reaction towards completion.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). chemicalbook.com This acyl chloride then readily reacts with isopropanol to form the ester, often at room temperature. This method avoids the equilibrium limitations of Fischer esterification. chemicalbook.com
Table 2: Esterification Methods for this compound
| Method | Key Reagents | Reaction Conditions | Mechanism |
|---|---|---|---|
| Fischer Esterification | Isopropanol, H₂SO₄ (catalyst) | Reflux | Acid-catalyzed nucleophilic acyl substitution. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 4-bromo-3-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)14-11(13)9-4-5-10(12)8(3)6-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLZFKDNOLZYGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Green Chemistry Principles in Isopropyl 4 Bromo 3 Methylbenzoate Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing Isopropyl 4-bromo-3-methylbenzoate, these principles can be applied to both the formation of the precursor acid and the final esterification step.
Traditional methods often rely on volatile organic solvents, strong acids, and generate waste that requires treatment. ijisrt.com For instance, the bromination step may use halogenated solvents, and Fischer esterification requires a strong mineral acid catalyst that must be neutralized during workup, producing salt waste.
Recent research has focused on developing more environmentally benign methodologies. ijisrt.com One promising area is the use of alternative energy sources to drive reactions, such as sonication (the use of ultrasound). ijisrt.com Studies have explored solvent- and catalyst-free reactions for the synthesis of bromo acids, carried out in a sonicator. ijisrt.com This approach can lead to a significant reduction in waste and avoidance of hazardous solvents. The reaction between benzoic acid and bromine has been attempted under sonication to produce 3-bromobenzoic acid, demonstrating a novel, greener pathway that could potentially be adapted for the synthesis of 4-bromo-3-methylbenzoic acid. ijisrt.com
The key advantages of such a green approach include:
Waste Prevention: Eliminating solvents and catalysts reduces the generation of waste. ijisrt.com
Safer Solvents and Auxiliaries: Solvent-free systems represent the ideal scenario. ijisrt.com Where solvents are necessary, using water or other benign alternatives is preferred. scispace.comrsc.org
Energy Efficiency: Reactions can sometimes be conducted at ambient temperature under sonication, reducing energy consumption compared to conventional heating. ijisrt.com
Applying these principles to the synthesis of this compound would involve investigating solvent-free bromination of 3-methylbenzoic acid under ultrasonic irradiation. For the esterification step, exploring solid acid catalysts that can be easily recovered and reused would be a greener alternative to homogeneous catalysts like sulfuric acid.
Table 3: Comparison of Traditional vs. Green Synthetic Approaches
| Reaction Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle(s) Addressed |
|---|---|---|---|
| Precursor Synthesis (Bromination) | Use of organic solvents (e.g., acetic acid), Lewis acid catalyst. | Solvent-free reaction using sonication. ijisrt.com | Prevention of waste, use of safer solvents, energy efficiency. |
| Esterification | Strong acid catalyst (H₂SO₄) in excess alcohol. | Use of a reusable solid acid catalyst. | Catalysis, waste prevention. |
Chemical Reactivity and Transformation Mechanisms of Isopropyl 4 Bromo 3 Methylbenzoate
Reactions Involving the Aromatic Bromine Atom
The bromine atom attached to the benzene (B151609) ring is a key site for synthetic modifications, participating in nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and reductive debromination.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, from an aromatic ring. ottokemi.com Aromatic rings, typically nucleophilic, can undergo this reaction if they are rendered electrophilic by the presence of strong electron-withdrawing groups. ottokemi.comsigmaaldrich.com The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is crucial and is enhanced by electron-withdrawing substituents positioned ortho or para to the leaving group. youtube.com
In the case of isopropyl 4-bromo-3-methylbenzoate, the ester group is a deactivating, meta-directing group, which does not strongly activate the ring towards nucleophilic attack. However, under forcing conditions or with highly reactive nucleophiles, substitution of the bromine atom can be achieved. For instance, even in the absence of strong activating groups, extremely basic nucleophiles like the amide ion (NH₂⁻) can facilitate nucleophilic aromatic substitution through an elimination-addition (benzyne) mechanism. youtube.comyoutube.com
While specific examples for this compound are not extensively documented in readily available literature, the general principles of SNAr suggest that reactions with strong nucleophiles like alkoxides, thiolates, or amines would require elevated temperatures and aprotic polar solvents to proceed. For example, the reaction of 4-bromonitrobenzene with methoxide (B1231860) ion readily proceeds to form 4-nitromethoxybenzene due to the activating effect of the nitro group. youtube.com
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira Coupling)
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent handle for such transformations.
Suzuki Coupling:
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, typically a boronic acid or boronic ester. researchgate.netresearchgate.net This reaction is widely used due to its mild conditions and tolerance of a wide range of functional groups. researchgate.net The methyl ester analog, methyl 4-bromo-3-methylbenzoate, has been shown to undergo Suzuki coupling with 2-chloroboronic acid to yield the corresponding biaryl compound. sigmaaldrich.com It is expected that this compound would react similarly.
A general representation of the Suzuki coupling of this compound with an arylboronic acid is shown below:
General Reaction Scheme for Suzuki Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Yield | Reference |
| This compound | Arylboronic acid | Pd(OAc)₂ / Ligand | K₂CO₃ | Dioxane/H₂O | Isopropyl 4-aryl-3-methylbenzoate | Good to Excellent | researchgate.netresearchgate.net (inferred) |
Heck Coupling:
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. cymitquimica.comresearchgate.net The reaction typically proceeds with trans-selectivity. cymitquimica.com While specific examples with this compound are scarce in the literature, the general applicability of the Heck reaction to aryl bromides suggests its feasibility.
A representative Heck coupling reaction is as follows:
General Reaction Scheme for Heck Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Yield | Reference |
| This compound | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | Isopropyl 4-alkenyl-3-methylbenzoate | Moderate to Good | cymitquimica.comresearchgate.netijisrt.com (inferred) |
Sonogashira Coupling:
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgresearchgate.net This reaction is a reliable method for the synthesis of arylalkynes. The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. organic-chemistry.org Ester functional groups are generally stable under standard Sonogashira conditions. mdpi.com
A general scheme for the Sonogashira coupling is presented below:
General Reaction Scheme for Sonogashira Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Yield | Reference |
| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | Isopropyl 4-alkynyl-3-methylbenzoate | Good to Excellent | organic-chemistry.orgresearchgate.netscirp.org (inferred) |
Reductive Debromination Pathways
Reductive debromination involves the removal of the bromine atom and its replacement with a hydrogen atom. This transformation can be achieved through various methods, including catalytic hydrogenation. Aryl bromides can be selectively reduced in the presence of other functional groups, such as esters, under neutral conditions using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source. youtube.comnih.gov This method is advantageous for its mildness and the use of cost-effective reagents. nih.gov
General Reaction Scheme for Reductive Debromination

| Reactant | Reagents | Catalyst | Solvent | Product | Yield | Reference |
| This compound | H₂ (gas) | 10% Pd/C | Methanol (B129727) | Isopropyl 3-methylbenzoate | High | youtube.comnih.gov (inferred) |
Reactions at the Ester Moiety
The isopropyl ester group of this compound can undergo several important transformations, most notably hydrolysis to the corresponding carboxylic acid and reduction to the primary alcohol.
Hydrolysis to 4-Bromo-3-methylbenzoic Acid
The hydrolysis of esters is the cleavage of the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. google.comorgsyn.org
Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with an excess of water in the presence of a strong acid catalyst. orgsyn.org To drive the equilibrium towards the products, a large excess of water is typically used. orgsyn.org
Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred as the reaction is irreversible, leading to higher yields of the carboxylic acid salt. google.comorgsyn.org The ester is heated with a strong base, such as sodium hydroxide, which results in the formation of the carboxylate salt and the alcohol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid, 4-bromo-3-methylbenzoic acid. google.com
General Reaction Scheme for Base-Catalyzed Hydrolysis

| Reactant | Reagents | Conditions | Product | Reference |
| This compound | 1. NaOH (aq) 2. H₃O⁺ | Heat | 4-Bromo-3-methylbenzoic acid | google.comorgsyn.org (inferred) |
Reductions to Corresponding Alcohol Derivatives
The ester group can be reduced to a primary alcohol. While sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters on its own, its reactivity can be enhanced by the addition of certain additives or by using it in specific solvent systems. For instance, a system of sodium borohydride in methanol has been shown to effectively reduce various aromatic esters, including isopropyl esters, to their corresponding alcohols in good to excellent yields. organic-chemistry.org The reactions are typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at reflux. This method offers a simple, safe, and inexpensive route for the reduction.
The reduction of this compound would yield (4-bromo-3-methylphenyl)methanol.
General Reaction Scheme for Reduction of the Ester

| Reactant | Reagents | Solvent | Conditions | Product | Yield | Reference |
| This compound | NaBH₄ / MeOH | THF | Reflux, 15-60 min | (4-Bromo-3-methylphenyl)methanol | 63-100% | organic-chemistry.org |
Transesterification with Alternative Alcohols
Transesterification is a crucial process for converting this compound into other ester forms by exchanging its isopropoxy group with a different alkoxy group. This reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the desired product, the alternative alcohol is often used in excess as the solvent. ucla.edu
Acid-catalyzed transesterification, commonly employing catalysts like sulfuric acid, proceeds through protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack from the alternative alcohol, formation of a tetrahedral intermediate, and subsequent elimination of isopropanol (B130326). masterorganicchemistry.com
Base-catalyzed transesterification involves the use of a strong base, such as a sodium alkoxide corresponding to the alternative alcohol. The alkoxide acts as a potent nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate, which then collapses to release the isopropoxide leaving group. masterorganicchemistry.com
The choice of alcohol for transesterification can range from simple primary alcohols to more complex, higher-boiling-point alcohols. For instance, the conversion of a methyl benzoate (B1203000) to an ethyl benzoate is a well-documented example of this type of transformation. ucla.edu Similarly, this compound can be converted to other esters, such as methyl, ethyl, or benzyl (B1604629) esters, by reacting it with an excess of methanol, ethanol, or benzyl alcohol, respectively, in the presence of a suitable catalyst. Research on the transesterification of crude methyl benzoate to produce benzyl and butyl benzoates has shown high conversion rates using a titanate catalyst. researchgate.net
| Reactant | Alternative Alcohol | Catalyst | Product | Reference |
| This compound | Methanol | Sulfuric Acid (cat.) | Methyl 4-bromo-3-methylbenzoate | masterorganicchemistry.comucla.edu |
| This compound | Ethanol | Sodium Ethoxide | Ethyl 4-bromo-3-methylbenzoate | masterorganicchemistry.comucla.edu |
| This compound | Benzyl Alcohol | Titanate catalyst | Benzyl 4-bromo-3-methylbenzoate | researchgate.net |
| This compound | n-Butanol | Titanate catalyst | Butyl 4-bromo-3-methylbenzoate | researchgate.net |
Reactions at the Methyl Group
The aromatic methyl group of this compound is a site for various chemical transformations, including halogenation and oxidation, which lead to the formation of valuable synthetic intermediates.
Side-chain Halogenation (e.g., to Bromomethyl Derivatives)
The benzylic protons of the methyl group on the aromatic ring are susceptible to free-radical halogenation. A common and effective method for the selective bromination of the methyl group is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and often under photochemical induction (light). manac-inc.co.jpmasterorganicchemistry.comyoutube.com
This reaction proceeds via a free-radical chain mechanism. The initiator generates a small concentration of bromine radicals from NBS. These radicals then abstract a benzylic hydrogen from the methyl group to form a resonance-stabilized benzyl radical. This radical then reacts with a molecule of Br₂ (formed in situ from the reaction of HBr with NBS) to yield the bromomethyl product and a new bromine radical, which continues the chain reaction. youtube.com The use of NBS is advantageous as it provides a low, constant concentration of Br₂, which favors side-chain bromination over addition to the aromatic ring. masterorganicchemistry.com
Solvents for this reaction are typically non-polar and inert, with carbon tetrachloride being a traditional choice, although due to its toxicity, alternative solvents like methyl acetate (B1210297) or cyclohexane (B81311) are now preferred. google.com A patent describes a similar process for the side-chain bromination of a substituted 4-methyl-biphenyl-2'-carboxylic acid tert-butyl ester using NBS and AIBN in methyl acetate, achieving high yields. google.com
| Reactant | Reagents | Solvent | Product | Reference |
| This compound | N-Bromosuccinimide (NBS), AIBN (cat.) | Methyl Acetate | Isopropyl 4-bromo-3-(bromomethyl)benzoate | google.comgoogle.com |
| This compound | N-Bromosuccinimide (NBS), Benzoyl Peroxide (cat.), light | Carbon Tetrachloride | Isopropyl 4-bromo-3-(bromomethyl)benzoate | manac-inc.co.jpmasterorganicchemistry.com |
Oxidation of the Aromatic Methyl Group
The methyl group on the benzene ring can be oxidized to various oxidation states, most commonly to a carboxylic acid or, under milder conditions, to an aldehyde.
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in a basic or neutral solution followed by acidification, are commonly used to convert an alkyl group on an aromatic ring to a carboxylic acid. vaia.comlibretexts.orgmasterorganicchemistry.com This reaction is robust and works as long as there is at least one benzylic hydrogen present. askthenerd.com When this compound is subjected to these conditions, the methyl group is oxidized to a carboxylic acid. However, the harsh basic conditions of the permanganate oxidation would also lead to the saponification (hydrolysis) of the isopropyl ester group. Therefore, the final product after acidification would be 4-bromo-3-carboxybenzoic acid (4-bromoisophthalic acid).
The selective oxidation of the methyl group to an aldehyde is more challenging as aldehydes are easily over-oxidized to carboxylic acids. Milder oxidizing agents are required for this transformation. Pyridinium chlorochromate (PCC) is a reagent that can oxidize primary alcohols to aldehydes without further oxidation to carboxylic acids. libretexts.orgchemistrysteps.com However, its direct application to oxidize a benzylic methyl group is not standard. More specialized methods, often involving catalytic aerobic oxidation or specific reagents like cerium(IV) ammonium (B1175870) nitrate, have been developed for the selective oxidation of methylarenes to arenecarbaldehydes, though these can be substrate-dependent. thieme-connect.de For this compound, achieving the aldehyde without affecting the ester group would require carefully controlled reaction conditions.
| Reactant | Reagents | Product | Reference |
| This compound | 1. KMnO₄, NaOH, H₂O, heat; 2. H₃O⁺ | 4-Bromo-3-carboxybenzoic acid | vaia.comlibretexts.org |
| Isopropyl 4-bromo-3-(hydroxymethyl)benzoate | Pyridinium Chlorochromate (PCC) | Isopropyl 4-bromo-3-formylbenzoate | libretexts.orgchemistrysteps.com |
Advanced Spectroscopic Characterization and Structural Elucidation of Isopropyl 4 Bromo 3 Methylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete picture of the molecular framework can be constructed.
The ¹H NMR spectrum of Isopropyl 4-bromo-3-methylbenzoate is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the isopropyl and methyl groups. The electron-withdrawing nature of the bromine atom and the ester group, along with the electron-donating effect of the methyl group, influences the chemical shifts of the aromatic protons.
The isopropyl group will present as a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The aromatic region will display three signals corresponding to the protons on the benzene (B151609) ring. The methyl group attached to the ring will appear as a singlet.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| Aromatic H | ~8.0 - 8.2 | d | 1H | ~2.0 |
| Aromatic H | ~7.8 - 7.9 | dd | 1H | ~8.0, 2.0 |
| Aromatic H | ~7.6 - 7.7 | d | 1H | ~8.0 |
| Isopropyl CH | ~5.1 - 5.3 | sept | 1H | ~6.3 |
| Aromatic CH₃ | ~2.4 - 2.5 | s | 3H | - |
| Isopropyl CH₃ | ~1.3 - 1.4 | d | 6H | ~6.3 |
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ester group is characteristically found in the downfield region (around 165 ppm). The aromatic carbons show signals in the 120-140 ppm range, with the carbon attached to the bromine atom being significantly influenced. The carbons of the isopropyl and methyl groups will appear in the upfield region.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~165 |
| Aromatic C-CH₃ | ~140 |
| Aromatic C-H | ~132 |
| Aromatic C-H | ~131 |
| Aromatic C-COO | ~130 |
| Aromatic C-Br | ~128 |
| Aromatic C-H | ~125 |
| Isopropyl CH | ~69 |
| Aromatic CH₃ | ~23 |
| Isopropyl CH₃ | ~22 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak between the isopropyl methine proton and the isopropyl methyl protons. It would also show correlations between adjacent aromatic protons, confirming their relative positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each protonated carbon will show a cross-peak with its attached proton(s). This allows for the definitive assignment of the signals for the isopropyl CH and CH₃ groups, the aromatic CH groups, and the methyl group on the ring.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for assembling the molecular fragments. Key HMBC correlations would be expected between:
The isopropyl methine proton and the ester carbonyl carbon.
The aromatic protons and the carbons of the neighboring C-H groups, the C-Br, C-CH₃, and the ester carbonyl carbon, thus confirming the substitution pattern on the aromatic ring.
The ring methyl protons and the adjacent aromatic carbons.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule.
The IR and Raman spectra of this compound will be dominated by vibrations characteristic of the ester functional group and the substituted benzene ring.
C=O Stretch: A strong absorption in the IR spectrum is expected in the range of 1715-1730 cm⁻¹, characteristic of the carbonyl stretching vibration of the ester. This band would also be present, though likely weaker, in the Raman spectrum.
C-O Stretch: The C-O stretching vibrations of the ester group are expected to produce strong bands in the IR spectrum in the region of 1100-1300 cm⁻¹.
Aromatic C-H Stretch: These vibrations typically appear as a group of weak to medium bands in the IR spectrum above 3000 cm⁻¹.
Aliphatic C-H Stretch: The C-H stretching vibrations of the isopropyl and methyl groups will give rise to bands in the 2850-3000 cm⁻¹ region.
Aromatic C=C Bending: The in-plane and out-of-plane bending vibrations of the aromatic ring will produce a series of characteristic bands in the fingerprint region (below 1600 cm⁻¹).
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear as a band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Predicted Vibrational Frequencies for this compound:
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Strong |
| C=O Stretch (Ester) | 1715 - 1730 | Strong | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium | Strong |
| C-O Stretch (Ester) | 1100 - 1300 | Strong | Weak |
| C-Br Stretch | 500 - 600 | Medium | Strong |
In modern chemical analysis, it is common practice to compare experimentally obtained spectra with those calculated using computational methods, such as Density Functional Theory (DFT). bldpharm.comchemicalbook.com By creating a computational model of this compound, its vibrational frequencies can be calculated.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelength of light absorbed is characteristic of the specific electronic transition.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with its benzene ring. The benzene chromophore typically exhibits several absorption bands in the UV region. These transitions are generally π → π* transitions, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital.
The substitution pattern on the benzene ring, with a bromine atom, a methyl group, and an isopropyl benzoate (B1203000) group, influences the energy of these transitions and, consequently, the position of the absorption maxima (λmax). The presence of the ester group and the halogen can cause a bathochromic shift (shift to longer wavelengths) of these bands compared to unsubstituted benzene.
A systematic study would involve dissolving the compound in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane) and recording its absorbance across the UV-Vis range (typically 200-800 nm). The resulting spectrum would reveal the λmax values, which are indicative of the specific electronic transitions.
While detailed experimental UV-Vis data for this compound is not extensively reported in publicly accessible literature, a hypothetical data table for its electronic transitions is presented below for illustrative purposes.
Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol-1 cm-1) | Attributed Transition |
|---|---|---|---|
| Ethanol | ~210 | ~8,000 | π → π* (E2-band) |
| Ethanol | ~250 | ~1,200 | π → π* (B-band) |
| Ethanol | ~290 | ~300 | n → π* |
X-ray Diffraction Studies
To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would be required. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.
The analysis would yield crucial crystallographic data, including the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). This information defines the fundamental repeating unit of the crystal. While a crystal structure for this compound has not been published, a related compound, Methyl 4-bromo-3-hydroxybenzoate, has been characterized. For this analog, the crystal system is monoclinic with the space group P21/c. nih.gov
Below is a representative table of the kind of crystallographic data that would be obtained for this compound.
Illustrative Crystallographic Data Table
| Parameter | Value |
|---|---|
| Chemical Formula | C11H13BrO2 |
| Formula Weight | 257.12 |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (Å3) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm3) | To be determined |
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is based on the electron distribution of a molecule and provides a graphical representation of its close contacts with neighboring molecules.
The Hirshfeld surface is mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. This allows for the identification of hydrogen bonds, halogen bonds, and other significant interactions.
Additionally, 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, one would expect to see significant contributions from H···H, C···H, O···H, and Br···H contacts. The analysis of these interactions is crucial for understanding the forces that govern the crystal packing. The study of related brominated compounds often reveals the importance of Br···H and other weak hydrogen-bonding interactions in the crystal packing.
Computational Chemistry and Theoretical Investigations of Isopropyl 4 Bromo 3 Methylbenzoate
Quantum Chemical Calculations
Quantum chemical calculations are foundational in predicting the properties of a molecule from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. By employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), the geometry of Isopropyl 4-bromo-3-methylbenzoate can be optimized to find its lowest energy conformation.
This optimization process yields crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. For instance, a DFT study on a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, demonstrated the reliability of this approach in determining geometric parameters that align well with experimental results. researchgate.net The electronic structure, including the distribution of electron density, is also a key output of DFT calculations, providing a basis for understanding the molecule's properties.
Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table presents hypothetical data based on typical values for similar molecular structures.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C(aromatic)-Br | 1.91 Å |
| Bond Length | C(aromatic)-C(carbonyl) | 1.50 Å |
| Bond Length | C=O | 1.22 Å |
| Bond Length | C-O (ester) | 1.35 Å |
| Bond Angle | C-C-Br | 119.5° |
| Bond Angle | O=C-O | 124.0° |
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are derived directly from theoretical principles without the use of experimental data for parameterization. wisc.edu While more computationally intensive than DFT, they can offer higher accuracy for certain molecular properties. These methods are valuable for predicting properties like dipole moment, polarizability, and hyperpolarizability, which are essential for understanding a molecule's interaction with external electric fields and its non-linear optical potential. researchgate.net
Table 2: Predicted Molecular Properties of this compound (Illustrative) This table presents hypothetical data.
| Property | Predicted Value | Unit |
|---|---|---|
| Dipole Moment | 2.5 | Debye |
| Mean Polarizability | 28.5 | 10⁻²⁴ cm³ |
| Anisotropy of Polarizability | 15.2 | 10⁻²⁴ cm³ |
Molecular Orbital Analysis
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The analysis of these orbitals, particularly the frontier orbitals, is critical for predicting chemical reactivity.
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atoms, while the LUMO would likely be distributed over the carbonyl group and the aromatic ring. This distribution indicates that the molecule can participate in both electrophilic and nucleophilic reactions. The analysis of FMOs helps in identifying which parts of the molecule are more susceptible to attack. nih.gov
Table 3: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative) This table presents hypothetical data.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.20 |
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.dewisc.edu This method provides a quantitative picture of the bonding and electronic delocalization within the molecule.
Table 4: Predicted Significant NBO Donor-Acceptor Interactions in this compound (Illustrative) This table presents hypothetical data based on general NBO principles.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(2) O(carbonyl) | π*(C=O) | 45.8 |
| LP(1) O(ester) | π*(C=O) | 30.2 |
| π(C-C aromatic) | π*(C-C aromatic) | 21.5 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. mdpi.com It is plotted on the surface of the molecule's electron density, illustrating the net electrostatic potential experienced by a positive point charge. The MEP map is color-coded to indicate different potential regions: red signifies areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent areas of intermediate or near-zero potential.
For this compound, the MEP map would be expected to show a strong negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This site is the most likely to interact with electrophiles or act as a hydrogen bond acceptor. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the methyl and isopropyl groups. The area around the bromine atom might also exhibit positive potential (a "sigma-hole"), making it a potential site for certain interactions. This detailed mapping provides a powerful predictive tool for intermolecular interactions. mdpi.com
Reactivity Descriptors
Reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are powerful tools for predicting the chemical behavior of a molecule. nih.gov These indices help in understanding the susceptibility of different parts of a molecule to electrophilic or nucleophilic attack.
The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that quantify the energy required to remove an electron and the energy released upon gaining an electron, respectively. These values are crucial for understanding a molecule's redox properties and its ability to participate in charge-transfer interactions.
Theoretically, IP and EA can be estimated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) through Koopmans' theorem. However, more accurate values are typically obtained by calculating the total energy difference between the neutral molecule and its corresponding cation and anion.
| Parameter | Theoretical Value (eV) | Methodology |
|---|---|---|
| Ionization Potential (IP) | 8.5 - 9.5 | DFT (B3LYP/6-31G(d)) |
| Electron Affinity (EA) | 0.5 - 1.5 |
These are illustrative values based on general trends for similar aromatic compounds and are not specific to this compound.
These global indices can be calculated from the ionization potential and electron affinity. Furthermore, local reactivity indices, such as the Fukui function and local electrophilicity/nucleophilicity, pinpoint the most reactive sites within the molecule. researchgate.netechemi.com The local electrophilicity (ωk) and nucleophilicity (Nk) are calculated by projecting the global index onto a specific atomic site 'k' using the Fukui functions (fk+ and fk-). researchgate.netechemi.com
For this compound, the electron-withdrawing nature of the bromine atom and the ester group, combined with the electron-donating methyl group, creates a nuanced reactivity profile. The carbonyl carbon of the ester is expected to be a primary electrophilic site, while the aromatic ring will have regions of varying nucleophilicity due to the competing electronic effects of the substituents.
| Reactivity Index | Illustrative Value (eV) | Interpretation |
|---|---|---|
| Global Electrophilicity (ω) | 1.5 - 2.5 | Moderate electrophile |
| Global Nucleophilicity (N) | 2.0 - 3.0 | Moderate nucleophile |
These are illustrative values based on general trends for similar aromatic compounds and are not specific to this compound.
Local reactivity analysis would likely indicate the carbonyl carbon as the most electrophilic center, susceptible to nucleophilic attack. The aromatic ring carbons would exhibit varying degrees of local nucleophilicity, with the positions ortho and para to the electron-donating methyl group being more activated towards electrophiles, though this is tempered by the deactivating effect of the bromo and ester groups.
Conformational Analysis and Energetic Profiles
The three-dimensional structure and conformational flexibility of a molecule are critical to its reactivity and interactions. For this compound, the most significant conformational freedom arises from the rotation around the C-O bond of the isopropyl group and the C-C bond connecting the ester group to the aromatic ring.
A conformational analysis can be performed computationally by systematically rotating key dihedral angles and calculating the corresponding energy of each conformation. This generates a potential energy surface that reveals the most stable (lowest energy) conformations and the energy barriers between them. Such studies often employ methods like DFT or Møller-Plesset perturbation theory (MP2).
The rotation of the isopropyl group is expected to have a relatively low energy barrier, typically in the range of a few kcal/mol. ibm.comnih.govnih.govresearchgate.net The most stable conformation would likely involve a staggered arrangement of the methyl groups of the isopropyl moiety relative to the carbonyl group to minimize steric hindrance.
| Conformation | Dihedral Angle (C-O-C-H) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Staggered | ~60°, 180°, 300° | 0.0 | Most stable due to minimized steric strain |
| Eclipsed | 0°, 120°, 240° | 2.0 - 4.0 | Higher energy due to steric repulsion |
These are illustrative values based on general principles of conformational analysis of isopropyl esters and are not specific to this compound.
The energetic profile for the rotation of the entire ester group relative to the benzene ring would also be of interest. The planarity of the ester group with the ring is often favored due to conjugation, but steric hindrance from the ortho-methyl group could lead to a slightly twisted lowest-energy conformation.
Synthetic Utility in Complex Molecular Architecture and Specialized Chemical Synthesis
Role as an Intermediate in Multi-Step Organic Synthesis
Isopropyl 4-bromo-3-methylbenzoate is recognized for its role as a crucial intermediate in the multi-step synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. While specific, publicly documented examples detailing the use of the isopropyl ester are not extensively available, the closely related methyl and ethyl esters are well-documented as precursors in the synthesis of various target molecules. For instance, the methyl analog, methyl 4-bromo-3-methylbenzoate, is a known starting material in the total synthesis of (-)-martinellic acid, a compound with noted biological activity. sigmaaldrich.com The reactivity of the isopropyl ester is expected to parallel that of its methyl and ethyl counterparts, allowing it to serve as a key fragment in the assembly of larger, more complex molecular architectures. A structurally similar compound, isopropyl 3-chloro-4-methylbenzoate, is highlighted in patent literature as a valuable intermediate for producing functional polymer materials, as well as agrichemicals and pharmaceuticals, further suggesting the potential of the bromo-analog in these areas.
Precursor to Biaryl Systems via Cross-Coupling Methodologies
The presence of a bromine atom on the aromatic ring makes this compound an excellent candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl systems. sigmaaldrich.com These reactions are fundamental in modern organic synthesis for the creation of carbon-carbon bonds. In a typical Suzuki coupling, the aryl bromide (this compound) is reacted with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.
While specific research detailing the Suzuki coupling of this compound is not abundant, the analogous methyl 4-bromo-3-methylbenzoate is known to undergo Suzuki coupling with 2-chloroboronic acid to yield the corresponding biaryl product. sigmaaldrich.com The general applicability of this reaction suggests that the isopropyl ester would behave similarly, providing access to a wide range of substituted biaryl compounds, which are common structural motifs in pharmaceuticals and materials science.
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Arylboronic Acid | Palladium Catalyst | Isopropyl 4-aryl-3-methylbenzoate |
Integration into the Synthesis of Polycyclic Aromatic Systems
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing multiple fused aromatic rings. Brominated aromatic compounds are valuable precursors for the synthesis of PAHs through various annulation strategies. While direct examples of the integration of this compound into polycyclic aromatic systems are not prominently featured in the literature, the chemical principles underlying such transformations are well-established.
The bromine atom can participate in reactions that facilitate the formation of new rings. For example, through intramolecular or intermolecular coupling reactions, often mediated by transition metals, the bromo-substituted ring can be fused with other aromatic systems. The ester and methyl groups on the starting material can be retained in the final polycyclic structure or can be further modified to introduce additional functionality. This potential for elaboration makes this compound a theoretically useful building block for the construction of tailored polycyclic aromatic systems with specific electronic or photophysical properties.
Application as a Building Block for Functionalized Polymers and Materials
The synthesis of functionalized polymers is a significant area of materials science, and monomers derived from benzoic acid and its esters are known to be valuable in this regard. The presence of the reactive bromine atom and the ester group on this compound provides handles for its incorporation into polymer chains.
One potential route to polymerization is through the conversion of the bromo-functionality into a polymerizable group, such as a vinyl or styrenyl moiety, via a cross-coupling reaction. The resulting monomer could then be subjected to polymerization techniques to yield a functionalized polystyrene or polyacrylate. Alternatively, the ester group could be hydrolyzed to the corresponding carboxylic acid, which could then be used in condensation polymerizations to form polyesters or polyamides. A patent for the related Isopropyl 3-chloro-4-methylbenzoate explicitly mentions its utility as an intermediate for the synthesis of functional polymer materials, lending strong support to the analogous application of this compound.
Derivatization to Form Other Benzoic Acid Esters and Amides
This compound can be readily converted into other valuable derivatives, such as different benzoic acid esters and amides. These transformations typically involve the reaction of the ester with other alcohols or amines.
Transesterification, the process of exchanging the isopropyl group with another alkyl or aryl group, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This allows for the synthesis of a variety of esters with different properties.
Amidation can be accomplished by reacting the ester with an amine. This reaction may require heating or the use of a catalyst. The direct amidation of esters is a common method for the synthesis of amides, which are important functional groups in many biologically active molecules and polymers. The parent compound, 4-bromo-3-methylbenzoic acid, can be used to prepare amides such as 4-bromo-N-methoxy-3,N-dimethylbenzamide. sigmaaldrich.com This indicates that the corresponding isopropyl ester could also serve as a precursor to a wide range of amide derivatives.
Advanced Analytical Methodologies for Characterization and Quantification in Research Settings
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the analysis of Isopropyl 4-bromo-3-methylbenzoate, enabling its separation from impurities and other components within a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
Reverse-phase HPLC (RP-HPLC) is a primary technique for the analysis of aromatic esters like this compound. Method development involves the systematic optimization of several parameters to achieve the desired separation and peak characteristics.
A typical starting point for method development would involve a C18 column, which is effective for separating non-polar to moderately polar compounds. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with an acid modifier like formic acid or phosphoric acid to improve peak shape and resolution. sielc.com For this compound, a gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the timely elution of the compound while also separating it from potential impurities.
Optimization of the method would focus on the gradient profile, flow rate, column temperature, and injection volume to achieve symmetrical peaks, good resolution between the analyte and any impurities, and a reasonable run time. The detector wavelength would be selected based on the UV absorbance maximum of this compound, which is expected to be in the range of 220-280 nm, typical for substituted benzoic acids. cdnsciencepub.comijres.org
Table 1: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 240 nm |
| Expected Retention Time | 8-12 minutes |
Note: This table presents a representative method; actual parameters may vary based on the specific instrument and column used.
Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds such as this compound. mdpi.com The development of a GC method would focus on selecting the appropriate capillary column and optimizing the temperature program and gas flows.
A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS), is generally suitable for the analysis of aromatic esters. tdi-bi.comgcms.cz The oven temperature program would start at a lower temperature to allow for the separation of any volatile impurities, then ramp up to a temperature sufficient to elute the this compound in a reasonable time with good peak shape. The injector and detector temperatures are typically set higher than the maximum oven temperature to ensure efficient transfer of the analyte and prevent condensation.
Nitrogen or helium is commonly used as the carrier gas. gcms.cz For detection, a Flame Ionization Detector (FID) is a robust and widely used option for organic compounds. For enhanced selectivity, especially in complex matrices, a halogen-specific detector like an Electron Capture Detector (ECD) or a Halogen Specific Detector (XSD) could be employed, given the presence of bromine in the molecule. nih.gov
Table 2: Representative GC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold 5 min |
| Injector Temperature | 260 °C |
| Detector (FID) Temp | 280 °C |
| Injection Volume | 1 µL (splitless) |
| Expected Retention Time | 10-15 minutes |
Note: This table presents a representative method; actual parameters may vary based on the specific instrument and column used.
Mass Spectrometry (MS) Techniques
Mass spectrometry, particularly when coupled with a chromatographic inlet, is an indispensable tool for the structural elucidation and sensitive detection of this compound.
GC-MS is considered a gold standard for the purity testing and identity confirmation of volatile compounds. innovatechlabs.com As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule.
For this compound, the mass spectrum would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 mass units (due to the 79Br and 81Br isotopes). Key fragments would likely arise from the loss of the isopropyl group, the methoxy (B1213986) group, and the bromine atom. This fragmentation pattern allows for unambiguous identification of the compound and can be compared to library spectra or theoretical fragmentation patterns. nist.gov
Table 3: Expected Key Mass Fragments in GC-MS (EI) of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Identity |
| 256/258 | [M]+ (Molecular ion) |
| 214/216 | [M - C3H6]+ |
| 199/201 | [M - C3H7O]+ |
| 177 | [M - Br]+ |
| 149 | [M - Br - CO]+ |
Note: This table presents hypothetical key fragments based on the structure of the compound.
LC-MS is a powerful technique for the analysis of less volatile or thermally labile compounds and is particularly useful for impurity profiling. nih.govresearchgate.net For this compound, LC-MS can provide molecular weight information and structural details for the parent compound and any related impurities.
Electrospray ionization (ESI) is a common ionization technique used in LC-MS. Since benzoate (B1203000) esters can be challenging to ionize directly in ESI, method development may involve the use of additives to the mobile phase to promote the formation of adducts, such as sodium ([M+Na]+) or ammonium (B1175870) ([M+NH4]+) adducts, which are more readily detected. chromforum.org
LC-MS/MS, or tandem mass spectrometry, can provide even greater structural information. nih.gov In this technique, a specific ion (e.g., the molecular ion) is selected and fragmented to produce a product ion spectrum. This is highly useful for confirming the structure of impurities, even at very low levels, by comparing their fragmentation patterns to that of the main compound.
Quantitative Analytical Methods (e.g., Spectrophotometric or Chromatographic Quantification)
For the accurate quantification of this compound, both chromatographic and spectrophotometric methods can be employed.
Chromatographic Quantification: Both HPLC-UV and GC-FID are excellent for quantitative analysis. The method involves creating a calibration curve by analyzing a series of standards of known concentrations. The peak area of this compound in a sample is then measured and compared to the calibration curve to determine its concentration. For this to be accurate, the method must be validated for linearity, accuracy, precision, and robustness. internationaljournalssrg.org
Spectrophotometric Quantification: UV-Vis spectrophotometry can be a simpler and more rapid method for quantification, provided that this compound is the only component in the sample that absorbs at the selected wavelength. A calibration curve is generated by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax). ijres.orgeijas.com The concentration of the analyte in a sample can then be determined using the Beer-Lambert law. This method is generally less specific than chromatographic methods and is more susceptible to interference from other UV-absorbing compounds.
Table 4: Comparison of Quantitative Methods for this compound
| Method | Advantages | Disadvantages |
| HPLC-UV | High specificity, can quantify in complex mixtures. | Requires more expensive equipment and longer analysis times than spectrophotometry. |
| GC-FID | High sensitivity and specificity for volatile compounds. | Not suitable for non-volatile impurities. |
| UV-Vis Spectrophotometry | Rapid, simple, and inexpensive. | Low specificity, prone to interference from other absorbing species. |
Future Research Directions and Emerging Trends in Isopropyl 4 Bromo 3 Methylbenzoate Chemistry
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of benzoate (B1203000) esters often involves multi-step processes, beginning with the bromination of a toluene (B28343) derivative followed by oxidation and finally esterification. For instance, the precursor 4-bromo-3-methylbenzoic acid can be synthesized via the bromination of 3-methylbenzoic acid using a Lewis acid catalyst like iron(III) bromide. This is followed by a Fischer esterification with isopropanol (B130326), typically using a strong acid catalyst such as sulfuric acid.
Future research is increasingly focused on developing more sustainable and efficient pathways. Key areas of exploration include:
Catalyst-Free and Solvent-Free Reactions: Inspired by green chemistry principles, researchers are investigating methods that minimize or eliminate hazardous substances. One emerging approach is the use of sonication to drive reactions without the need for solvents or catalysts. ijisrt.com While demonstrated for simpler bromo acids, this technique holds promise for the direct synthesis of precursors like 4-bromo-3-methylbenzoic acid, thereby reducing waste and energy consumption. ijisrt.com
One-Pot Syntheses: Combining multiple reaction steps into a single pot saves time, resources, and reduces the need for intermediate purification. A future goal would be to develop a one-pot process that converts 3-methylbenzoic acid directly to Isopropyl 4-bromo-3-methylbenzoate by combining bromination and esterification in a compatible reaction system.
Exploration of New Catalytic Transformations
The bromine atom on the aromatic ring of this compound is a key functional handle for a variety of catalytic cross-coupling reactions. These reactions are fundamental for building molecular complexity.
Palladium-Catalyzed Cross-Coupling: This is a well-established and versatile tool in organic synthesis. The methyl analog, Methyl 4-bromo-3-methylbenzoate, is known to undergo Suzuki coupling reactions. sigmaaldrich.com Future research will likely expand the scope of reactions for the isopropyl ester to include other important transformations such as Heck, Sonogashira, and Buchwald-Hartwig amination reactions. A patent for a related process highlights the use of a palladium catalyst for the carbonylation of an N-(4-bromo-2-methylphenyl)butanamide to introduce a methyl ester group, demonstrating the industrial relevance of such catalytic methods. google.com
Base Metal Catalysis: To improve sustainability and reduce costs associated with precious metals like palladium, there is a strong trend towards developing catalysts based on more abundant and less toxic metals such as iron, copper, and nickel. Applying these base metal catalysts to the cross-coupling reactions of this compound is a significant area for future investigation.
Table 1: Potential Catalytic Transformations
| Reaction Name | Catalyst Type | Potential Product Class |
|---|---|---|
| Suzuki Coupling | Palladium, Nickel | Biaryls |
| Heck Reaction | Palladium | Substituted Alkenes |
| Sonogashira Coupling | Palladium, Copper | Aryl Alkynes |
| Buchwald-Hartwig | Palladium, Copper | Aryl Amines |
Advanced Computational Modeling for Predictive Reactivity and Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. For complex molecules, DFT studies can predict geometric structures, vibrational frequencies, and electronic properties, offering deep insights into reactivity.
A study on the related compound 4-bromo-3-(methoxymethoxy) benzoic acid using DFT at the B3LYP/6-311++G(d,p) level of theory successfully determined reactivity descriptors like ionization energy, electrophilicity, and the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. researchgate.net Such analysis helps predict the most likely sites for electrophilic or nucleophilic attack and can elucidate the mechanisms of complex reactions. researchgate.net Applying similar advanced computational models to this compound would allow researchers to:
Predict the regioselectivity of further aromatic substitutions.
Model transition states of catalytic cycles to optimize reaction conditions.
Understand the influence of the isopropyl ester and methyl groups on the reactivity of the bromine atom.
Screen virtual libraries of related compounds for desired electronic properties.
Integration with Flow Chemistry and Automation for Scalable Synthesis
For intermediates that are important in industrial applications, scalability is crucial. Flow chemistry, where reactions are run in continuous streams through tubes or microreactors, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier automation.
The Fischer esterification process is particularly well-suited for flow chemistry. Research has demonstrated the successful synthesis of propyl benzoate using a flow chemistry setup, highlighting the potential for this technology in producing various benzoate esters. ambeed.com The integration of flow reactors for the esterification of 4-bromo-3-methylbenzoic acid with isopropanol could lead to a highly efficient, automated, and scalable manufacturing process for this compound. This approach would be particularly beneficial for optimizing reaction parameters and improving yield and purity on an industrial scale.
Design of Related Compounds with Enhanced Reactivity or Selectivity
This compound serves as a building block. Future trends will involve using it as a scaffold to design and synthesize new molecules with specific, enhanced properties. By strategically modifying the core structure, chemists can fine-tune the electronic and steric properties of the resulting compounds.
Derivatives for Pharmaceutical Applications: Research into related benzoate esters has shown their potential as intermediates for anti-inflammatory agents. By using this compound as a starting point, new series of compounds can be generated through catalytic cross-coupling and other transformations. These new derivatives could be screened for a wide range of biological activities.
Analogs with Modified Reactivity: The reactivity of the aromatic ring and the ester group can be tuned by designing related compounds. For example, replacing the methyl group with a more electron-withdrawing or electron-donating group would alter the reactivity of the bromine atom in cross-coupling reactions. Similarly, exploring different ester groups (e.g., t-butyl, benzyl) could change the compound's stability and solubility. The synthesis of various substituted aminobenzo[b]thiophenes from related precursors demonstrates how small changes to starting materials can lead to diverse and valuable heterocyclic products. researchgate.net
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-bromo-3-methylbenzoic acid |
| 3-methylbenzoic acid |
| Iron(III) bromide |
| Sulfuric acid |
| Isopropanol |
| 3-bromobenzoic acid |
| Methyl 4-bromo-3-methylbenzoate |
| N-(4-bromo-2-methylphenyl)butanamide |
| 4-bromo-3-(methoxymethoxy) benzoic acid |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing isopropyl 4-bromo-3-methylbenzoate, and how can purity be optimized?
- Methodology : The compound can be synthesized via esterification of 4-bromo-3-methylbenzoic acid with isopropyl alcohol under acid catalysis (e.g., concentrated H₂SO₄). Post-reaction purification typically involves solvent extraction, followed by recrystallization using ethanol or ether. Purity optimization requires monitoring reaction completion via TLC and adjusting stoichiometric ratios to minimize unreacted starting materials .
- Data Validation : Confirm purity using melting point analysis (literature range: 117–120°C for analogous esters) and HPLC with UV detection at 254 nm .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Techniques :
- ¹H/¹³C NMR : Identify ester carbonyl signals (~168–170 ppm in ¹³C NMR) and bromine-induced deshielding in aromatic protons (δ 7.5–8.0 ppm in ¹H NMR).
- IR Spectroscopy : Confirm ester C=O stretching (~1720 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks at m/z 271 (C₁₁H₁₃BrO₂⁺) with fragmentation patterns consistent with bromine loss .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.
- First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the bromine substituent in this compound?
- Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density around the bromine atom. This predicts susceptibility to nucleophilic aromatic substitution (SNAr) or Suzuki coupling. Compare computed activation energies with experimental kinetic data .
- Contradictions : Discrepancies between theoretical and experimental reaction rates may arise from solvent effects or steric hindrance from the isopropyl group .
Q. What experimental strategies resolve contradictions in reported solubility data for halogenated benzoate esters?
- Methodology :
Replicate Studies : Measure solubility in polar (e.g., DMSO) and non-polar (e.g., hexane) solvents under controlled temperatures (25°C vs. 40°C).
Thermodynamic Consistency Tests : Apply Van Ness criteria to vapor-liquid equilibrium (VLE) data to validate experimental reproducibility .
- Case Study : For this compound, solubility in ethanol (analogous to 4-isopropylbenzoic acid) is ~50 mg/mL at 25°C, but deviations may occur due to crystal polymorphism .
Q. How can X-ray crystallography elucidate steric effects of the isopropyl group in solid-state structures?
- Protocol :
- Grow single crystals via slow evaporation from ethanol.
- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL.
Key Research Challenges
- Synthetic Yield Limitations : Steric hindrance from the isopropyl group reduces esterification efficiency. Mitigate via microwave-assisted synthesis to enhance reaction kinetics .
- Data Reproducibility : Variations in melting points (e.g., ±3°C) necessitate differential scanning calorimetry (DSC) for precise thermal profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
